What is Acetylclonidine-d4 and its chemical properties
What is Acetylclonidine-d4 and its chemical properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Acetylclonidine-d4, a deuterated acetyl derivative of the well-known α2-adrenergic agonist, Clonidine. Due to the limited availability of data for Acetylclonidine-d4, this document leverages information on the parent compound, Clonidine, to provide a thorough understanding of its likely biological context and applications. Acetylclonidine is primarily recognized as an impurity in the synthesis of Clonidine.[1][2] The deuterated form, akin to Clonidine-d4, is ideally suited for use as an internal standard in quantitative analyses.[3][4]
Chemical and Physical Properties
Table 1: Chemical Properties of Acetylclonidine-d4 and Related Compounds
| Property | Acetylclonidine-d4 | N-Acetyl Clonidine | Clonidine-d4 Hydrochloride | Clonidine |
| Synonyms | 1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-D4-2-amine; SKF 34874-D4[5] | Acetylclonidine; Clonidine EP Impurity B[1][2] | N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine Hydrochloride[6] | Catapres; Catapresan[7] |
| CAS Number | 54707-71-0 (unlabelled)[5] | 54707-71-0[1][2] | 67151-02-4[6] | 4205-90-7[7] |
| Molecular Formula | C₁₁H₇D₄Cl₂N₃O[5] | C₁₁H₁₁Cl₂N₃O[1][2] | C₉H₆D₄Cl₃N₃[6] | C₉H₉Cl₂N₃[7] |
| Molecular Weight | 276.08 g/mol [5] | 272.13 g/mol [1][2] | 270.58 g/mol [6] | 230.09 g/mol [7] |
| Appearance | White solid[5] | - | White solid | Crystals[7] |
| Purity | 99.9% HPLC; 99% atom D[5] | >95%[2] | 98.8% HPLC; 99% atom D | - |
Table 2: Physical and Pharmacokinetic Properties of Clonidine (Parent Compound)
| Property | Value |
| Melting Point | 305 °C (hydrochloride salt)[6] |
| Solubility | Soluble in DMSO and Methanol (hydrochloride salt)[6] |
| LogP | 1.6[8] |
| pKa | 8.0[9] |
| Bioavailability | 70-80% (oral)[8] |
| Protein Binding | 20-40%[8][10] |
| Metabolism | Hepatic (<50%), primarily via CYP2D6[7][10] |
| Elimination Half-life | 12-16 hours[8] |
| Excretion | Approximately 50% renal (unchanged), 20% fecal[10] |
Biological Activity and Signaling Pathway (Inferred from Clonidine)
Acetylclonidine-d4, as a derivative of Clonidine, is expected to exhibit similar pharmacological activity. Clonidine is a potent α2-adrenergic receptor agonist with high specificity for the α2A subtype.[8] Its primary mechanism of action involves the stimulation of presynaptic α2-receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system.[8] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[8]
The signaling pathway initiated by Clonidine binding to α2-adrenergic receptors is mediated by inhibitory G-proteins (Gi). Activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately results in the modulation of downstream effector systems.
Experimental Protocols
Due to the nature of Acetylclonidine-d4 as a deuterated analog, its primary application in a research setting is as an internal standard for the quantification of non-deuterated Acetylclonidine or related compounds using mass spectrometry.
General Protocol for Use as an Internal Standard in LC-MS/MS
This protocol outlines a general workflow for the use of Acetylclonidine-d4 as an internal standard for the quantification of an analyte (e.g., Acetylclonidine) in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (e.g., N-Acetyl Clonidine) in a suitable organic solvent (e.g., methanol).
-
Prepare a primary stock solution of the internal standard (IS), Acetylclonidine-d4, in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the Acetylclonidine-d4 internal standard to all calibration standards and QC samples.
-
-
Sample Preparation:
-
To an aliquot of the unknown biological sample, add the same fixed concentration of the Acetylclonidine-d4 internal standard.
-
Perform sample extraction to remove proteins and other interfering substances. Common methods include protein precipitation (e.g., with acetonitrile (B52724) or methanol), liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard. This typically involves selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
Acetylclonidine-d4 is classified as a toxic solid.[11] It is toxic if swallowed and may be harmful if inhaled or absorbed through the skin, causing respiratory tract, skin, and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Acetylclonidine-d4 is a valuable tool for researchers in the field of analytical chemistry, particularly for pharmacokinetic and metabolic studies of Clonidine and its derivatives. While direct biological data on Acetylclonidine-d4 is scarce, its structural similarity to Clonidine allows for a strong inference of its pharmacological properties as an α2-adrenergic agonist. The primary utility of its deuteration lies in its application as an internal standard, enabling precise and accurate quantification in complex biological matrices. Researchers should handle this compound with appropriate safety precautions due to its toxicity.
References
- 1. CLONIDINE RELATED COMPOUND A (25 MG) (ACET-YLCLONIDINE) | 54707-71-0 [chemicalbook.com]
- 2. anexib.com [anexib.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. esschemco.com [esschemco.com]
- 6. Clonidine-d4 HCl | CAS 67151-02-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clonidine - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. esschemco.com [esschemco.com]
